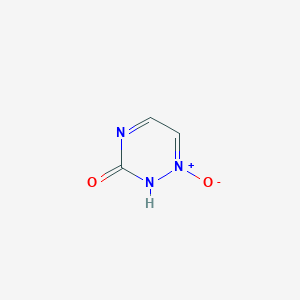

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one

Description

Contextualization of 1,2,4-Triazine (B1199460) Chemistry within Heterocyclic Systems

Heterocyclic chemistry forms a cornerstone of organic and medicinal chemistry, with nitrogen-containing ring systems being of paramount importance. ijpsr.info Among these, the triazines—six-membered aromatic rings containing three nitrogen atoms—represent a significant class. There are three structural isomers of triazine, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine (B1214393), 1,3,5-triazine, and 1,2,4-triazine. jmchemsci.com The 1,2,4-triazine core, sometimes historically referred to as asymmetrical triazine, is the most extensively studied of the three isomers due to the diverse and potent biological activities exhibited by its derivatives. researchgate.netnih.gov

The 1,2,4-triazine scaffold is a key structural motif in a multitude of synthetic compounds that have found applications in various fields. nih.gov Its derivatives are prominent in medicinal chemistry and drug discovery, with research demonstrating a wide array of pharmacological properties. nih.govingentaconnect.com Beyond pharmaceuticals, these compounds are also utilized in materials chemistry and agriculture. mdpi.comprezi.com The oxo-derivatives of 1,2,4-triazines, known as 1,2,4-triazinones, are a particularly important subclass, often serving as versatile intermediates for the synthesis of more complex fused heterocyclic systems. researchgate.netingentaconnect.com

| Activity Type | Description | Source(s) |

|---|---|---|

| Anticancer | Compounds have shown activity against various cancer cell lines, with some reaching advanced clinical trials. | researchgate.netnih.gov |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | ijpsr.inforesearchgate.net |

| Antiviral | Activity has been reported against several viruses, including HIV. | nih.govresearchgate.net |

| Anti-inflammatory | Some derivatives have demonstrated significant anti-inflammatory effects. | researchgate.netmdpi.com |

| Kinase Inhibitors | The triazine scaffold has been used to design potent inhibitors of various kinases, which are crucial targets in cancer therapy. | nih.gov |

Nomenclature and Structural Ambiguities of 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

The formal IUPAC name, 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one, precisely defines a specific chemical structure but also points to potential structural complexities. The name describes a 1,2,4-triazine ring that is functionalized with two oxo groups.

Core Structure : "1,2,4-triazin" indicates the six-membered ring with nitrogen atoms at positions 1, 2, and 4.

"-3(2H)-one" : This signifies a carbonyl group (C=O) at position 3, with the hydrogen atom located on the nitrogen at position 2.

"1-Oxo-" : This indicates another oxo group attached to the nitrogen atom at position 1.

"λ⁵" : The lambda (λ) convention is used to denote a non-standard bonding number for a heteroatom. In this case, λ⁵ specifies that the nitrogen atom at position 1 is formally involved in five bonds. This is characteristic of a triazine N-oxide, where the nitrogen is bonded to two ring atoms and has a double bond (or a formal N⁺-O⁻ single bond) to an exocyclic oxygen atom.

A primary structural ambiguity in heterocyclic systems like this is tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. chemistwizards.com For 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one, several tautomeric forms are theoretically possible due to the presence of amide and N-oxide functionalities. The principal equilibrium is the amide-imidol tautomerism involving the C3-oxo group and the N2-proton.

| Tautomer Name | Description |

|---|---|

| Amide Form (Keto) | The structure as named: 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one. This form typically predominates in similar systems. |

| Imidol Form (Enol) | 1-Oxo-1λ⁵-3-hydroxy-1,2,4-triazine. This form arises from the migration of the proton from N2 to the oxygen at C3, creating a hydroxyl group and a C=N double bond within the ring. |

The relative stability and predominance of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the triazine ring. chemistwizards.comacs.org Spectroscopic studies are generally required to determine the dominant tautomeric form in a given environment.

Historical Development of 1,2,4-Triazinone Synthetic and Reactivity Paradigms

The synthesis of 1,2,4-triazine derivatives has evolved significantly over time, with numerous methods developed to construct this valuable heterocyclic core. One of the most fundamental and historically important approaches to forming the 1,2,4-triazin-3-one ring involves the condensation of an α-dicarbonyl compound with a suitable three-atom component, such as semicarbazide (B1199961) or its derivatives. jmchemsci.com

A common and versatile strategy involves the reaction between a 1,2-dicarbonyl compound (like benzil) and semicarbazide, which directly yields a 5,6-disubstituted-1,2,4-triazin-3(2H)-one. jmchemsci.com This method allows for considerable variation in the substituents at the 5- and 6-positions of the triazine ring.

More recent synthetic developments have focused on improving efficiency, yield, and substrate scope. These modern paradigms include:

Multi-component Reactions : Strategies that combine three or more reactants in a single step to build the heterocyclic system, offering high atom economy.

Microwave-Assisted Synthesis : The use of microwave irradiation to accelerate reaction times and often improve yields for reactions such as intramolecular cyclizations. ijpsr.infonih.gov

Novel Cascade Reactions : Innovative one-pot procedures that exploit the reactivity of specially designed intermediates. For instance, a recently reported strategy uses α-bromohydrazones to generate diazadiene and N-isocyanate intermediates in situ, which then cyclize to form 1,2,4-triazinones. acs.org

Cyclocondensation Approaches : The cyclocondensation between amidrazones and ketoesters is another effective method for constructing the triazinone ring, particularly for more complex derivatives like bis(indole)-1,2,4-triazinones. caltech.edu

| Synthetic Method | Key Reactants | Description | Source(s) |

|---|---|---|---|

| Classic Condensation | 1,2-Dicarbonyl compound + Semicarbazide | A direct and widely used method for preparing 5,6-disubstituted 1,2,4-triazin-3-ones. | jmchemsci.com |

| Amidrazone Cyclocondensation | Amidrazone + α-Ketoester | A versatile method for constructing the triazinone ring, allowing for diverse substitution patterns. | caltech.edu |

| Cascade Reaction from Hydrazones | α-Bromohydrazone + Nitrogen Nucleophile | A modern approach involving in situ formation of reactive intermediates that cyclize to the target triazinone. | acs.org |

| Redox-Efficient Cyclodehydration | β-Keto-N-acylsulfonamide + Hydrazine (B178648) | A mild method that provides 3,6-disubstituted-1,2,4-triazines, which can be precursors to triazinones. | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40919-32-2 |

|---|---|

Molecular Formula |

C3H3N3O2 |

Molecular Weight |

113.08 g/mol |

IUPAC Name |

1-oxido-2H-1,2,4-triazin-1-ium-3-one |

InChI |

InChI=1S/C3H3N3O2/c7-3-4-1-2-6(8)5-3/h1-2H,(H,4,5,7) |

InChI Key |

SQRDXWYVCCIWAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N[N+](=C1)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Oxo 1λ⁵,2,4 Triazin 3 2h One and Its Analogues

Reaction Pathways and Transformation Mechanisms

The reactivity of 1,2,4-triazinone derivatives is diverse, encompassing heteroatom-mediated reactions, ring-opening, and ring-closure mechanisms. These transformations are crucial for the synthesis of novel heterocyclic compounds with potential biological activities. nih.govijpsr.info

While information on a "1-oxo-1λ⁵" group is not available, the reactivity of the 1,2,4-triazinone ring is significantly influenced by the interplay of its heteroatoms. The nitrogen atoms at positions 1, 2, and 4 create an electron-deficient aromatic system, making the carbon atoms of the ring electrophilic. The exocyclic oxygen atom at the 3-position introduces further electronic effects and potential for tautomerism.

Ring-opening and ring-closure reactions are characteristic of 1,2,4-triazinone systems, leading to the formation of various other heterocyclic structures. For example, treatment of 1,2,4-triazines with certain reagents can induce a ring contraction to form imidazole (B134444) derivatives. researchgate.net This transformation can be initiated by reducing agents, oxidizing agents, acids, or reagents that trigger tandem reactions. researchgate.net

A novel three-step, one-pot reaction sequence has been developed for the synthesis of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines starting from N-tosyl hydrazones and aziridines. acs.org This process involves a nucleophilic ring-opening of the aziridine (B145994), followed by cyclization and oxidation to form the triazine ring. acs.org The mechanism involves the formation of an aminohydrazone intermediate, which then undergoes cyclization and elimination of two tosyl groups to yield a dihydrotriazine, followed by oxidation to the final 1,2,4-triazine (B1199460) product. acs.org

Furthermore, the synthesis of fused 1,2,4-triazine derivatives, such as triazino[3,4-b] nih.govijpsr.infoorganic-chemistry.orgthiadiazines, can be achieved through the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides. researchgate.net This demonstrates a ring-closure reaction where a new heterocyclic ring is fused to the existing triazinone core.

Table 1: Examples of Ring Transformation Reactions in 1,2,4-Triazinone Systems

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| N-Tosyl Hydrazones and Aziridines | Lewis acid, then heat, then MnO₂ | 3,6-Disubstituted or 3,5,6-Trisubstituted 1,2,4-triazines | Ring-opening of aziridine followed by ring-closure |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] nih.govijpsr.infoorganic-chemistry.orgthiadiazines | Ring-closure (fusion) |

| 1,2,4-Triazines | Reducing agents, oxidants, acids, etc. | Imidazole derivatives | Ring contraction |

Tautomerism and Isomerization Dynamics within 1,2,4-Triazinone Architectures

Tautomerism is a key feature of 1,2,4-triazinone systems, where the molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. acs.orgchemistwizards.comscienceinfo.com The most common form of tautomerism in these systems is keto-enol tautomerism, where the 1,2,4-triazin-3(2H)-one (keto form) is in equilibrium with its 1,2,4-triazin-3-ol (enol form) tautomer.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents on the triazine ring. In addition to keto-enol tautomerism, if the oxo group is replaced by a thioxo group, thione-thiol tautomerism is observed. For example, 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one exists in a stable tautomeric equilibrium between its thione (C=S) and thiol (C-SH) forms. scirp.org

Another common tautomeric relationship is the imine-enamine equilibrium. libretexts.org This is particularly relevant for substituted 1,2,4-triazinones where exocyclic double bonds can be formed. The study of these tautomeric and isomeric forms is crucial as they can exhibit different chemical reactivities and biological activities.

Table 2: Tautomeric Forms in 1,2,4-Triazinone and Related Systems

| Tautomerism Type | Tautomer 1 | Tautomer 2 |

| Keto-Enol | 1,2,4-Triazin-3(2H)-one | 1,2,4-Triazin-3-ol |

| Thione-Thiol | 3-Thioxo-1,2,4-triazin-5-one | 3-Mercapto-1,2,4-triazin-5-ol |

| Imine-Enamine | Imine form | Enamine form |

Catalytic and Stoichiometric Reaction Systems for Derivatization

The derivatization of the 1,2,4-triazinone core is essential for the development of new compounds with desired properties. A variety of catalytic and stoichiometric reaction systems are employed for this purpose.

Catalytic hydrogenation is a common method for modifying substituents on the triazinone ring. For instance, a group can be removed by catalytic hydrogenation at room temperature using a catalyst such as platinum or palladium-on-carbon in the presence of hydrogen. googleapis.com

Domino annulation reactions provide an efficient route for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, alkynes, secondary alcohols, and alkenes. rsc.org These reactions often proceed in a one-pot manner and can generate complex molecules with high efficiency.

The synthesis of 1,2,4-triazines can also be achieved through a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts under mild conditions. organic-chemistry.org This method is tolerant of various sensitive functional groups. Another approach involves the rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which leads to intermediates that can be cyclized to form 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org

Furthermore, the condensation of a 1,2-dicarbonyl compound with an acid hydrazide is a predominant method for synthesizing substituted 1,2,4-triazines. nih.gov This reaction is particularly useful for preparing 1,2,4-triazines with identical substituents at the 5- and 6-positions. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1 Oxo 1λ⁵,2,4 Triazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one, ¹H-NMR spectroscopy would be expected to provide information on the chemical environment of the protons on the triazine ring and the N-H proton. The chemical shifts, signal multiplicities, and coupling constants would be invaluable for confirming the arrangement of atoms. Similarly, ¹³C-NMR spectroscopy would identify the chemical shifts of the carbon atoms within the heterocyclic ring, including the carbonyl carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Despite the utility of these techniques, a detailed search of scientific literature did not yield specific ¹H-NMR or ¹³C-NMR data for the unsubstituted 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one. While studies on substituted 1,2,4-triazine (B1199460) N-oxides report NMR data for those specific derivatives, this information is not directly transferable to the parent compound. acs.org

Table 4.1.1: Hypothetical ¹H-NMR Data for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

Table 4.1.2: Hypothetical ¹³C-NMR Data for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 | Data not available |

| C-5 | Data not available |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one, FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, N-O (N-oxide) stretching, and C=N stretching vibrations, as well as ring deformation modes. These data would provide direct evidence for the presence of these key functional groups and offer insights into the molecule's conformational properties.

However, a comprehensive search for experimental FT-IR or FT-Raman spectra specifically for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one did not yield any results. The available literature focuses on substituted derivatives, and their vibrational data are influenced by the specific substituents present. mdpi.com

Table 4.2.1: Expected Vibrational Modes for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | Data not available |

| C=O | Stretching | Data not available |

| N-O | Stretching | Data not available |

| C=N | Stretching | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is useful for analyzing conjugation and chromophoric systems. The UV-Vis spectrum of 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one would be expected to exhibit absorption maxima corresponding to π→π* and n→π* electronic transitions within the conjugated heterocyclic ring system. The position and intensity of these absorption bands would be characteristic of the electronic structure of the molecule.

Specific experimental UV-Vis absorption data for the parent compound 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one are not available in the reviewed literature. Studies on related 1,2,4-triazine derivatives report their UV-Vis spectral data, but these are dependent on the nature and position of substituents on the triazine ring. scilit.com

Table 4.3.1: Hypothetical UV-Vis Absorption Data for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | Data not available | Data not available |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions, which would be characteristic of the 1,2,4-triazine N-oxide core structure. Analysis of this fragmentation pattern would help to confirm the identity and structure of the compound.

A search of the literature did not uncover any published mass spectrometry data specifically for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one. While mass spectra of substituted 1,2,4-triazine derivatives are reported, the fragmentation patterns are specific to those molecules. jocpr.com

Table 4.4.1: Predicted Mass Spectrometry Data for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Ion | m/z (calculated) |

|---|---|

| [M]⁺ | Data not available |

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. This information is crucial for a complete understanding of the compound's solid-state structure.

There are no published reports on the single-crystal X-ray diffraction analysis of 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one. While crystal structures of some substituted 1,2,4-triazine N-oxides have been determined, this data cannot be extrapolated to the unsubstituted parent compound. researchgate.net

Table 4.5.1: Hypothetical Crystallographic Data for 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Computational and Theoretical Studies of 1 Oxo 1λ⁵,2,4 Triazin 3 2h One

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like DFT and ab initio calculations are widely applied to the 1,2,4-triazine (B1199460) N-oxide family to determine stable conformations and electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For 1,2,4-triazine derivatives, DFT calculations are frequently used to predict bond lengths, bond angles, and dihedral angles. d-nb.info For instance, studies on related compounds like 3,5-diphenyl-1,2,4-triazin-6(1H)-one have shown that DFT calculations can predict a completely planar conformation for an isolated molecule, whereas the crystal structure may exhibit slight deviations from planarity due to intermolecular forces in the solid state. researchgate.net

Experimental validation of these calculated geometries is often achieved through single-crystal X-ray diffraction. For example, the structure of 6-(4-chlorophenyl)-3,3-dimethyl-4-(N-oxide)-1,2,3,4-tetrahydro-1,2,4-triazine has been determined, providing precise experimental data on its interatomic distances and angles. researchgate.net Such experimental results serve as a benchmark for assessing the accuracy of the computational methods employed.

Table 1: Representative Calculated vs. Experimental Bond Lengths for a 1,2,4-Triazine N-Oxide Derivative Note: This table is illustrative, based on data for substituted derivatives.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (X-ray) |

| N=O | 1.25 | 1.24 |

| N-N | 1.38 | 1.37 |

| C=N | 1.34 | 1.33 |

| C-C | 1.40 | 1.39 |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For 1,2,4-triazine derivatives, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions, such as the triazine ring itself. d-nb.infonih.gov These calculations are also used to predict electronic transitions, which can be correlated with UV-Visible absorption spectra. d-nb.info

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,2,4-Triazine Derivatives Note: Values are examples from computational studies on various substituted 1,2,4-triazines.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-substituted 1,2,4-triazine | -6.5 | -2.0 | 4.5 |

| Thione-substituted 1,2,4-triazine | -5.8 | -2.5 | 3.3 |

| Amino-substituted 1,2,4-triazine | -6.1 | -1.5 | 4.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation, which result from the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. d-nb.info

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. In heterocyclic systems like 1,2,4-triazines, NBO analysis can reveal important stabilizing interactions, such as those between lone pair orbitals (n) of nitrogen or oxygen atoms and the antibonding π* orbitals of the ring system (n → π* transitions). d-nb.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For 1,2,4-triazine N-oxides, the MEP map would be expected to show a significant negative potential (red) around the N-oxide oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. Positive potentials (blue) would likely be found near the hydrogen atoms attached to the ring nitrogens and potentially on certain ring carbon atoms, indicating sites for nucleophilic attack. irjweb.comcolab.ws

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. For triazine oxides, computational studies can explore pathways for various reactions, including nucleophilic substitutions, rearrangements, and cycloadditions. researchgate.net

For example, the formation of 1,2,4-triazine derivatives from 1,2,3-triazine (B1214393) 1-oxides has been attributed to a Dimroth-type rearrangement, a mechanism that can be investigated computationally to understand the energetic favorability and structural changes along the reaction coordinate. organic-chemistry.org Similarly, studies on the photolysis of related nitrogen-rich heterocycles use computational methods to predict reaction products and understand the underlying degradation mechanisms, which often involve complex radical pathways. acs.org By mapping the potential energy surface, researchers can predict the most likely reaction pathways and design more efficient synthetic routes or predict the environmental fate of such compounds.

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Validation with Experimental Data

A key application of computational chemistry is the simulation of spectroscopic data, which allows for direct comparison with and interpretation of experimental results.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific absorption bands to particular vibrational modes. For 1,2,4-triazine N-oxides, a characteristic N-O stretching vibration is expected, and its calculated frequency can be validated against the experimental spectrum. In one study of a derivative, this band was observed at 951 cm⁻¹. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. d-nb.infosci-hub.se It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra help in understanding the nature of electronic transitions (e.g., n→π* or π→π*) and can be validated by experimental UV-Vis measurements. researchgate.net

Table 3: Validation of Computational Spectroscopy with Experimental Data for 1,2,4-Triazine N-Oxide Derivatives Note: This table provides a conceptual framework for the validation process.

| Spectroscopic Technique | Computational Prediction (Method) | Experimental Data | Correlation and Insights |

| IR | Vibrational frequency of N-O stretch at ~960 cm⁻¹ (DFT/B3LYP) | Strong absorption band at 951 cm⁻¹ | Confirms the presence of the N-oxide group and validates the computational model. |

| ¹H NMR | Chemical shifts for ring protons (GIAO) | Observed chemical shifts in CDCl₃ | Aids in the assignment of protons and confirms the proposed molecular structure. |

| UV-Vis | λmax at ~370 nm (TD-DFT) | Experimental λmax at 375 nm | Validates the calculated electronic structure and helps assign the electronic transition. |

Derivatives, Analogues, and Heterocyclic Fused Systems Containing the 1,2,4 Triazinone Moiety

Design Principles for Novel 1-Oxo-1λ⁵,2,4-triazin-3(2H)-one Analogues

The design of new analogues based on the 1,2,4-triazinone scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular properties. Key strategies include scaffold hopping and the application of structure-activity relationships (SAR) to enhance desired characteristics.

One prominent design approach involves bioisosteric replacement and scaffold hopping, where the 1,2,4-triazinone core is substituted for other heterocyclic systems known to exhibit valuable properties. For example, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have been designed by replacing the thieno[2,3-d]pyrimidinone nucleus in known bioactive compounds with the thiazolo[3,2-b]-1,2,4-triazinone scaffold. nih.govmdpi.com This strategy aims to retain or improve the biological activity profile while potentially altering properties like solubility, metabolism, or target specificity. nih.gov

Furthermore, the design of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides has been employed to explore potential antidepressant and antioxidant agents. nih.gov This approach involves attaching various substituted benzamide (B126) moieties to the core triazine structure, allowing for a systematic investigation of how different functional groups influence biological activity. In silico studies, including docking and ADME (absorption, distribution, metabolism, and excretion) predictions, play a crucial role in the rational design of these analogues, helping to prioritize candidates with favorable pharmacokinetic profiles and strong target interactions. nih.gov These computational methods allow researchers to predict how a molecule will behave in a biological system, guiding the synthesis of the most promising compounds. nih.govnih.gov

Synthesis and Characterization of Substituted Triazinones

The synthesis of substituted 1,2,4-triazinones can be achieved through various synthetic routes, often involving the cyclocondensation of key intermediates. A common and effective method is the reaction of 1,2-dicarbonyl compounds, such as benzil, with semicarbazide (B1199961) or its derivatives. This reaction proceeds via condensation to form the heterocyclic triazinone ring. jmchemsci.com

Another versatile strategy involves the condensation of an amino keto-amide with hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst like acetic acid. This method has been used to produce new 1,2,4-triazines, such as 6-(4-chlorophenyl)-3-(1-hydroxyethyl)-1,2,4-triazine, from a corresponding amino keto-amide precursor derived from p-chloroacetophenone. researchgate.netresearchgate.net More advanced techniques, such as [4+2] domino annulation reactions, offer an efficient pathway to 1,2,4-triazine (B1199460) derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic techniques to confirm their molecular structures. These methods include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O (amide) and C=N stretching vibrations. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the arrangement of protons and carbon atoms, confirming the substitution pattern on the triazinone ring. jmchemsci.comresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.net

The following tables summarize a selected synthetic method and the spectroscopic data for representative substituted 1,2,4-triazinone derivatives.

Table 1: Selected Synthetic Methods for 1,2,4-Triazinone Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil and Semicarbazide | Reaction in a suitable solvent | 5,6-diphenyl-1,2,4-triazin-2(3H)one | jmchemsci.com |

| Amino keto-amide and Hydrazine Hydrate | Acetic Acid | Substituted 6-aryl-3-alkyl-1,2,4-triazines | researchgate.netresearchgate.net |

| β-keto-N-acylsulfonamides and Hydrazine Salts | Cyclodehydration | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |

| Ketones, Aldehydes, Alkynes | [4+2] Domino Annulation | Various 1,2,4-triazine derivatives | rsc.org |

Table 2: Spectroscopic Data for Representative 1,2,4-Triazinone Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazin-2(3H)one | 10.88 (s, 1H, NH) | 153.88 (C=O, amide), 166.88 (C=N) | jmchemsci.com |

| 3-(1-Chloroethyl)-6-(4-chlorophenyl)-1,2,4-triazine | 8.05 (d, 2H, J=8.7 Hz), 7.52 (d, 2H, J=8.7 Hz), 5.48 (q, 1H, J=6.9 Hz), 2.02 (d, 3H, J=6.9 Hz) | 23.0, 56.4, 128.2, 129.8, 131.2, 137.9, 146.9 | researchgate.net |

Formation of Fused Heterocyclic Systems Involving the 1,2,4-Triazinone Framework

The 1,2,4-triazinone ring serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the existing triazinone core through cyclization or cycloaddition reactions.

A notable method for forming fused 1,2,4-triazines is the intramolecular Staudinger-aza-Wittig reaction. nih.gov This reaction has been successfully applied to synthesize the 3,4-dihydro-2H- jmchemsci.comresearchgate.netnih.govtriazino[2,3-b]isoquinoline-6,11-dione ring system, a key structural feature of the natural product noelaquinone. The process involves the ring closure of a specially prepared azido-hydrazide precursor. nih.gov

Another important class of reactions is cycloaddition, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this approach, the electron-deficient 1,2,4-triazine ring acts as the diene, reacting with an electron-rich dienophile. For instance, 3-glycopyranosyl-1,2,4-triazines react with strained alkynes like bicyclononyne derivatives to yield annulated 2-glycopyranosyl pyridines. nih.govmdpi.com This strategy provides a powerful tool for creating complex fused structures under mild conditions. nih.gov

Condensation reactions are also widely used to build fused systems. The reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with phenacyl halides can lead to the formation of triazino[3,4-b] researchgate.netnih.govnih.govthiadiazines. researchgate.net Similarly, the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives is achieved through S-alkylation of a 3-mercapto-1,2,4-triazin-5-one followed by an intramolecular condensation, which regioselectively forms the fused thiazole (B1198619) ring. nih.govmdpi.com

Table 3: Methods for the Formation of Fused 1,2,4-Triazinone Systems

| Reaction Type | Precursor/Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| Intramolecular Staudinger-aza-Wittig | Azido-hydrazide precursor | Triazino[2,3-b]isoquinoline-dione | nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4-Triazine and a strained alkyne (bicyclononyne) | Annulated Pyridines | mdpi.com |

| Condensation/Cyclization | 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one and phenacyl halides | Triazino[3,4-b] researchgate.netnih.govnih.govthiadiazine | researchgate.net |

| S-Alkylation and Intramolecular Condensation | 3-Mercapto-1,2,4-triazin-5-one and ethyl 4-chloroacetoacetate | 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one | nih.gov |

| Tandem Diazotization/Azo Coupling | (1,2,5-Oxadiazolyl)carboxamides with an amino group | jmchemsci.comresearchgate.netnih.govOxadiazolo[3,4-d] jmchemsci.comnih.govnih.govtriazin-7(6H)-one | beilstein-journals.org |

Substituent Effects on Chemical Reactivity and Spectroscopic Signatures of Triazinone Derivatives

The introduction of substituents onto the 1,2,4-triazinone ring has a profound impact on the molecule's electronic properties, which in turn governs its chemical reactivity and spectroscopic characteristics. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can be used to modulate the reactivity of the heterocyclic core.

In the context of cycloaddition reactions, the electronic nature of substituents is critical. For related azadiene systems like 1,2,3-triazines, substitution with electron-withdrawing groups (e.g., -CO₂Me) at the C5 position significantly enhances reactivity in inverse-electron-demand Diels-Alder reactions. nih.gov This is consistent with the principle that such reactions are favored by an electron-deficient diene. Conversely, electron-donating groups on related tetrazine systems have been shown to slow reaction rates. nih.gov For example, introducing electron-donating p-methoxy groups to the aryl substituents of 4,6-diaryl-1,2,3,5-tetrazines slowed their reaction with benzamidine (B55565) by 60-fold, whereas electron-withdrawing p-carbomethoxy groups led to a 6-fold rate increase. nih.gov

The position of the substituent also plays a key role. Studies on methyl 1,2,3-triazine-5-carboxylate have shown that while a C4 methyl group has a minimal effect on reaction rates, the introduction of methyl groups at both the C4 and C6 positions slows the reaction significantly (a 3000-fold decrease in the second-order rate constant compared to the unsubstituted analogue). This is attributed to the electronic and steric effects of the substituents. nih.gov

Substituents also cause predictable shifts in spectroscopic data. In ¹H-NMR spectra, protons attached to or near the triazinone ring will experience changes in their chemical shifts depending on the electronic environment. Electron-withdrawing groups will generally shift nearby proton signals downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. Similarly, in ¹³C-NMR, the chemical shifts of the carbon atoms within the ring are sensitive to the electronic effects of the attached substituents. researchgate.net In IR spectroscopy, the position of key absorption bands, such as the C=O stretch of the triazinone carbonyl, can be influenced by substituents that alter the bond's electronic character. acgpubs.org

Table 4: Effect of Substitution on the Reactivity of a Triazine Core in Cycloaddition with Benzamidine

| Triazine Derivative Core | Substitution | Relative Reaction Rate | Second Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Methyl 1,2,3-triazine-5-carboxylate | None (on C4/C6) | ~3000x faster than C4/C6 dimethyl | 1.53 ± 0.05 | nih.gov |

| Methyl 1,2,3-triazine-5-carboxylate | C4-Methyl | ~500x faster than C4/C6 dimethyl | 0.25 ± 0.004 | nih.gov |

| Methyl 1,2,3-triazine-5-carboxylate | C4,C6-Dimethyl | Baseline | (5.05 ± 0.03) × 10⁻⁴ | nih.gov |

Data is for the related 1,2,3-triazine (B1214393) system, illustrating general principles of substituent effects on azadiene reactivity.

Compound Index

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.